molecular formula C10H20N2O B8737143 N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide CAS No. 20166-75-0

N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide

Cat. No.: B8737143
CAS No.: 20166-75-0
M. Wt: 184.28 g/mol
InChI Key: ZZSGYARVLIMPBM-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

20166-75-0

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[3-(dimethylamino)-2,2-dimethylpropyl]prop-2-enamide

InChI

InChI=1S/C10H20N2O/c1-6-9(13)11-7-10(2,3)8-12(4)5/h6H,1,7-8H2,2-5H3,(H,11,13)

InChI Key

ZZSGYARVLIMPBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C=C)CN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A total of 820 g (3.8 moles) N-(N',N',2,2-tetramethyl-3-aminopropyl)-3-methoxypropionamide was fed continuously to an evaporator flask heated to 170° to 180° C., and the vapors were conducted under a vacuum of 14 millibars to a reaction tube 1 meter long and 3 cm in diameter which was heated externally, by means of a strip heater, to 300° C. and was filled with alumina beads impregnated with 10% sodium hydroxide. With a head temperature ranging from 150° to 220° C., about 475 g of a yellow oil was collected over a period of 2 hours, which for further purification was distilled once more in a high vacuum. 383 g (2.1 moles=52% of theory, based on 3-methoxypropionamide) of a product having a boiling point0.2 of 98° to 102° C. was obtained.
Name
N-(N',N',2,2-tetramethyl-3-aminopropyl)-3-methoxypropionamide
Quantity
820 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 500-ml three-neck flask fitted with a magnetic agitator, a thermometer, and a short column with a distillation set was charged with 260 g (2 mol) 3-dimethylamino-2,2-dimethylpropylamine; 4 g N-phenyl-β-naphthylamine; and 4 ml 85% phosphoric acid. 144 g (2 mol) acrylic acid was added drop by drop for 0.5 hours, whereupon the temperature of the mixture rose to 150° C. Finally, the mixture was heated to 200° C. in a nitrogen atmosphere for 2 hours, and then stirred at this temperature for 1 hour. During this time, 35.5 g of the distillate was obtained. Distillation was carried out in a vacuum after cooling and 247 g (67%) N-(3-dimethylamino-2,2-dimethylpropyl)acrylamide, boiling point 110°-115° C. at 66.5 Pa, was obtained.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
4 mL
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Quantity
144 g
Type
reactant
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Quantity
4 g
Type
catalyst
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Synthesis routes and methods IV

Procedure details

Proceeding as in Example 1, 130 g 3-dimethylamino-2,2-dimethylpropylamine; 72 g acrylic acid; 3 g copper acetate; and 2 g 85% phosphoric acid were mixed. 130.5 g (71%) N-(3-dimethylamino-2,2-dimethylpropyl)acrylamide was isolated.
Quantity
130 g
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Reaction Step One
Quantity
72 g
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Quantity
3 g
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catalyst
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2 g
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